molecular formula C19H26N2O4 B14692755 1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) CAS No. 26390-04-5

1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester)

Cat. No.: B14692755
CAS No.: 26390-04-5
M. Wt: 346.4 g/mol
InChI Key: CLGLNSPUISIESR-UGUYLWEFSA-N
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Description

1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) is a complex organic compound. It is known for its significant biological activity and is often studied for its pharmacological properties. This compound is structurally related to tropane alkaloids, which are known for their diverse physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) involves multiple steps. The starting material is typically tropinone, which undergoes a series of chemical reactions including reduction, esterification, and carbamylation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods. It involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to obtain high-purity product. The industrial synthesis also focuses on optimizing yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Common in modifying the ester or carbamate groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, inhibiting the reuptake of certain neurotransmitters, which leads to increased levels of these chemicals in the synaptic cleft. This mechanism is similar to that of other tropane alkaloids and contributes to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Cocaine: Shares a similar tropane structure and mechanism of action.

    Atropine: Another tropane alkaloid with different pharmacological effects.

    Scopolamine: Known for its use in treating motion sickness and nausea.

Uniqueness

1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) is unique due to its specific ester and carbamate groups, which confer distinct chemical and biological properties. These modifications can alter its pharmacokinetics and pharmacodynamics compared to other tropane alkaloids.

Properties

CAS No.

26390-04-5

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

methyl (1S,2S,3S,5R)-3-[(2,6-dimethylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-11-6-5-7-12(2)17(11)20-19(23)25-15-10-13-8-9-14(21(13)3)16(15)18(22)24-4/h5-7,13-16H,8-10H2,1-4H3,(H,20,23)/t13-,14+,15+,16+/m1/s1

InChI Key

CLGLNSPUISIESR-UGUYLWEFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)O[C@H]2C[C@H]3CC[C@@H]([C@@H]2C(=O)OC)N3C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2CC3CCC(C2C(=O)OC)N3C

Origin of Product

United States

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